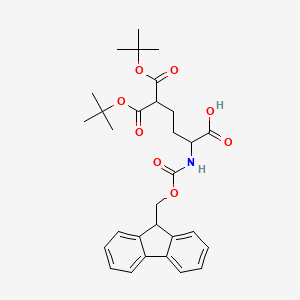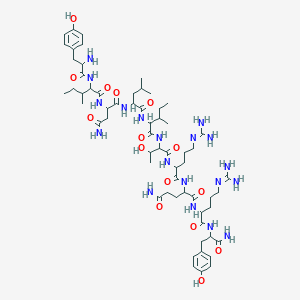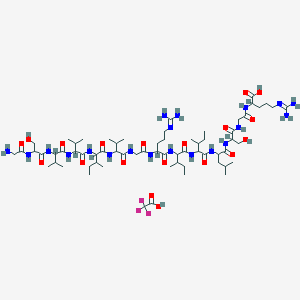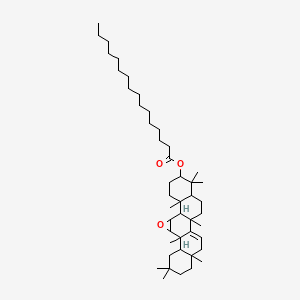
tert-Butyl b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl D-Glucoside is a glucoside compound where a tert-butyl group is attached to the glucose molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: T-Butyl D-Glucoside can be synthesized through enzymatic methods using cyclodextrin glucanotransferases. These enzymes can glucosylate tert-butyl alcohol in the presence of organic cosolvents, resulting in the formation of T-Butyl D-Glucoside . Another method involves the use of β-glucosidase enzymes, which can catalyze the synthesis of butyl glucosides at high temperatures .
Industrial Production Methods: Industrial production of T-Butyl D-Glucoside often involves the use of partially hydrolyzed starch as a glucose donor, with the yield of transglucosylation being approximately 44% . This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: T-Butyl D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by enzymes or chemical reagents.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of T-Butyl D-Glucoside include potassium carbonate, sodium methoxide, and mercuric nitrate . These reagents facilitate the formation and modification of the glucoside compound under specific conditions.
Major Products Formed: The major products formed from the reactions of T-Butyl D-Glucoside include tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant properties and are used in various applications.
Applications De Recherche Scientifique
T-Butyl D-Glucoside has a wide range of scientific research applications. It is used as a surfactant in chemistry and biology, aiding in the solubilization of hydrophobic compounds . In medicine, it is used in drug delivery systems to enhance the bioavailability of therapeutic agents. In the industry, it is used in the formulation of personal care products, pharmaceuticals, and membrane protein research .
Mécanisme D'action
The mechanism of action of T-Butyl D-Glucoside involves its ability to act as a surfactant, reducing the surface tension between different phases. This property is due to the presence of both hydrophilic and hydrophobic groups in the molecule. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to T-Butyl D-Glucoside include octyl-α-D-glucoside and decyl-β-D-glucopyranoside . These compounds also exhibit surfactant properties and are used in similar applications.
Uniqueness: T-Butyl D-Glucoside is unique due to its specific structure, which provides distinct surfactant properties compared to other glucosides. Its ability to form stable micelles at lower concentrations makes it particularly useful in various applications .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)

![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)


![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)


![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B12319343.png)
![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)

![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)
![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)

